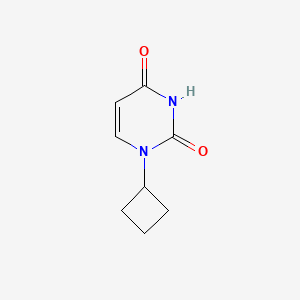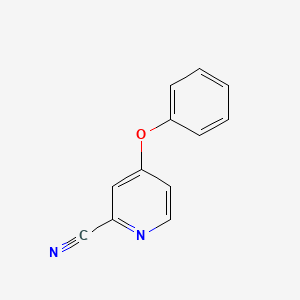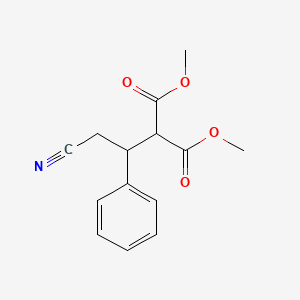
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, also known as DMCPP, is a synthetic organic compound with a variety of uses in scientific research. It is an aliphatic nitrile, and is used in the synthesis of organic compounds, as a reagent for organic transformations, and as a catalyst for organic reactions. DMCPP is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is used as a ligand in organometallic complexes, and as a reagent for the oxidation of alcohols.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is not well understood. However, it is believed that the nitrile group in the molecule is responsible for its reactivity. The nitrile group can act as a nucleophile, and can react with electrophiles such as alkenes and alkynes. This reaction can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate have not been extensively studied. However, it is known that 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is not toxic to humans, and has no known adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized easily and quickly. Furthermore, it is not toxic and has no known adverse effects. The main limitation of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is that it is not very reactive, and can only be used in certain types of reactions.
Zukünftige Richtungen
There are several potential future directions for research with 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate. These include further studies of its mechanism of action and biochemical and physiological effects. Researchers could also explore new methods for synthesizing 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, or use it as a reagent for other organic reactions. In addition, 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate could be used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, researchers could investigate new applications for 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, such as its use in organometallic complexes or as a reagent for the oxidation of alcohols.
Synthesemethoden
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate can be synthesized by a variety of methods. The most common synthesis method involves the reaction of 1,3-dichloropropene and 2-cyano-1-phenylethyl bromide in the presence of a base, such as potassium carbonate. This reaction produces a mixture of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate and 1,3-dichloro-2-(2-cyano-1-phenylethyl)propanedioate, which can be separated by chromatography.
Eigenschaften
IUPAC Name |
dimethyl 2-(2-cyano-1-phenylethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)12(14(17)19-2)11(8-9-15)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLDOACRTDQUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(CC#N)C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-cyano-1-phenylethyl)malonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

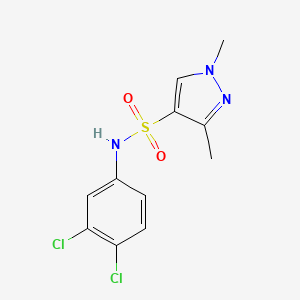
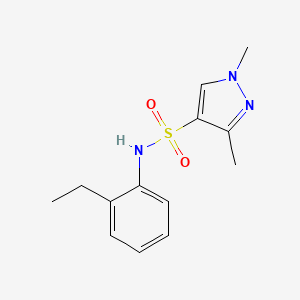
![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)
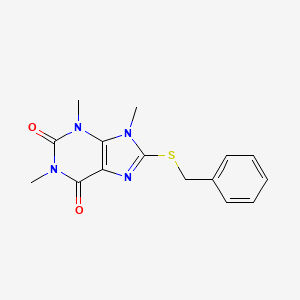
![N-[(furan-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522959.png)
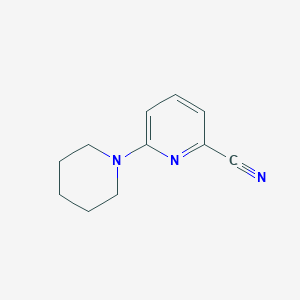
![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)
![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)

![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)

![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)
